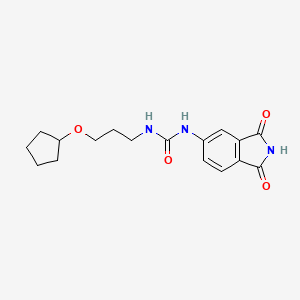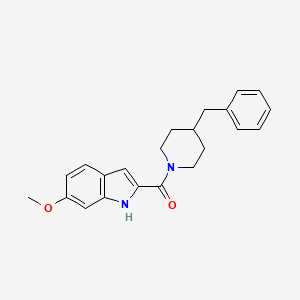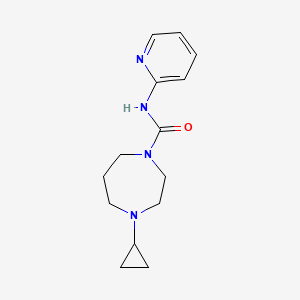![molecular formula C12H17Cl2N3O2 B7535682 4,5-dichloro-1-methyl-N-[(4-methylmorpholin-2-yl)methyl]pyrrole-2-carboxamide](/img/structure/B7535682.png)
4,5-dichloro-1-methyl-N-[(4-methylmorpholin-2-yl)methyl]pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-dichloro-1-methyl-N-[(4-methylmorpholin-2-yl)methyl]pyrrole-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DMXAA and has been extensively studied for its anti-tumor and anti-viral properties.
Applications De Recherche Scientifique
DMXAA has been extensively studied for its anti-tumor and anti-viral properties. It has been shown to induce tumor necrosis and inhibit the growth of various types of cancer cells, including lung, breast, and colon cancer cells. DMXAA has also been shown to have anti-viral properties against a range of viruses, including influenza, herpes simplex virus, and hepatitis C virus.
Mécanisme D'action
The mechanism of action of DMXAA is not fully understood, but it is thought to work by activating the immune system. DMXAA stimulates the production of cytokines, which are signaling molecules that activate the immune system. This activation leads to the destruction of tumor cells and infected cells.
Biochemical and physiological effects:
DMXAA has been shown to have a range of biochemical and physiological effects. It has been shown to increase the production of cytokines, including tumor necrosis factor-alpha (TNF-alpha) and interferon-alpha (IFN-alpha). DMXAA also increases the production of reactive oxygen species (ROS), which can lead to cell death. Additionally, DMXAA has been shown to increase the permeability of blood vessels, which can enhance the delivery of chemotherapy drugs to tumor cells.
Avantages Et Limitations Des Expériences En Laboratoire
DMXAA has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has also been extensively studied, and there is a significant body of literature on its properties and applications. However, DMXAA has some limitations for lab experiments. It is highly reactive and can be difficult to handle. It also has a short half-life, which can limit its effectiveness in some applications.
Orientations Futures
There are several future directions for research on DMXAA. One area of interest is the development of new synthesis methods that can produce DMXAA more efficiently. Another area of research is the optimization of DMXAA for use in cancer therapy. This could involve the development of new drug delivery methods or the combination of DMXAA with other drugs. Additionally, there is interest in exploring the anti-viral properties of DMXAA further and developing it as a potential treatment for viral infections.
Conclusion:
In conclusion, DMXAA is a chemical compound that has significant potential applications in various fields, including cancer therapy and viral infection treatment. Its anti-tumor and anti-viral properties, mechanism of action, and biochemical and physiological effects have been extensively studied. Although it has advantages and limitations for lab experiments, there are several future directions for research on DMXAA that could lead to new treatments and therapies.
Méthodes De Synthèse
DMXAA is synthesized by reacting 4,5-dichloropyrrole-2-carboxylic acid with N-[(4-methylmorpholin-2-yl)methyl]amine in the presence of a coupling agent. The resulting product is then treated with thionyl chloride to yield DMXAA. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Propriétés
IUPAC Name |
4,5-dichloro-1-methyl-N-[(4-methylmorpholin-2-yl)methyl]pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2N3O2/c1-16-3-4-19-8(7-16)6-15-12(18)10-5-9(13)11(14)17(10)2/h5,8H,3-4,6-7H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGQNAHYSYJJSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)CNC(=O)C2=CC(=C(N2C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dichloro-1-methyl-N-[(4-methylmorpholin-2-yl)methyl]pyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[[4-(1-Adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7535623.png)

![N-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]butanamide](/img/structure/B7535638.png)
![1-(2-Methoxy-5-methylphenyl)-4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]butane-1,4-dione](/img/structure/B7535640.png)
![1-[4-(4-ethylpiperazin-1-yl)-2-methylphenyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B7535647.png)

![1-[3-[(dimethylamino)methyl]phenyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B7535649.png)
![1-[[3-[[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamoylamino]phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B7535655.png)
![(1-Butylsulfonylpyrrolidin-2-yl)-[4-(2,2-difluoroethyl)piperazin-1-yl]methanone](/img/structure/B7535661.png)
![N-[(4-methylmorpholin-2-yl)methyl]-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7535676.png)


![2-(cyclohexylmethyl)-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7535691.png)